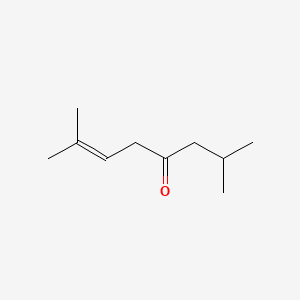

2,7-Dimethyloct-6-en-4-one

Description

Contextualization within Modern Organic Synthesis Research

2,7-Dimethyloct-6-en-4-one, a member of the unsaturated ketone class of organic compounds, holds a noteworthy position in contemporary organic synthesis research. ontosight.ai Its molecular structure, which includes a carbon-carbon double bond and a ketone functional group, makes it a valuable intermediate for the creation of more complex molecules. ontosight.ai The field of organic synthesis continually seeks novel and efficient pathways to construct intricate molecular architectures, and compounds like this compound serve as fundamental building blocks in these endeavors. Its potential applications span various domains, including fragrance chemistry and as a foundational element in materials science. ontosight.ai

Importance of Unsaturated Ketones in Synthetic Methodologies

Unsaturated ketones, particularly α,β-unsaturated ketones, are a cornerstone of modern synthetic methodologies. fiveable.mebohrium.com Their unique electronic structure, characterized by a conjugated system between the alkene and the carbonyl group, imparts distinct reactivity. fiveable.mewikipedia.org This arrangement allows for a variety of chemical transformations, making them versatile precursors in the synthesis of fine chemicals, pharmaceuticals, and natural products. bohrium.com

The reactivity of α,β-unsaturated ketones is highlighted by their susceptibility to nucleophilic attack at the β-carbon, a type of reactivity known as vinylogous. wikipedia.org Furthermore, they are key participants in a range of indispensable synthetic reactions, including:

Aldol (B89426) Condensation: A fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound, often leading to the formation of α,β-unsaturated ketones upon dehydration. fiveable.me

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Diels-Alder Reactions: A powerful cycloaddition reaction where a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring.

The ability to readily synthesize and functionalize unsaturated ketones underscores their importance in constructing complex molecular frameworks. acs.orgorganic-chemistry.org

Rationale for Dedicated Academic Investigation of this compound

The specific structure of this compound, with its particular substitution pattern, warrants dedicated academic investigation. While it is not an α,β-unsaturated ketone, its β,γ-unsaturation still presents unique synthetic possibilities and challenges. The positions of the methyl groups and the double bond influence its steric and electronic properties, which in turn dictate its reactivity in various chemical transformations.

A focused study on this compound allows for a deeper understanding of how its distinct structure impacts reaction outcomes, potentially leading to the development of novel synthetic methods or the discovery of new applications. For instance, its structural isomer, dihydrotagetone (2,6-dimethyloct-7-en-4-one), is recognized as an important constituent of Tagetes glandulifera. rsc.org Research into the synthesis and properties of this compound can provide valuable comparative data and insights into the structure-activity relationships of this class of compounds.

Overview of Research Objectives and Scope for this compound Studies

The academic investigation of this compound encompasses several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish efficient and stereoselective methods for its synthesis. This could involve exploring various synthetic strategies, such as aldol condensation reactions or the oxidation of corresponding alcohols. ontosight.ai

Comprehensive Spectroscopic and Physicochemical Characterization: Thorough characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm its structure and purity. guidechem.com Determination of its physical properties, such as boiling point and density, is also essential for its practical application.

Exploration of its Reactivity and Synthetic Utility: A detailed study of its chemical reactivity is necessary to understand how it behaves in different reaction conditions. This includes investigating its potential as a precursor for the synthesis of other valuable organic molecules.

Investigation of Potential Biological Activity: Given that structurally related compounds exhibit biological activities, a key research objective is to explore the potential therapeutic or other biological effects of this compound. ontosight.ai

The scope of these studies is to provide a comprehensive scientific understanding of this specific unsaturated ketone, thereby contributing to the broader field of organic chemistry.

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 66471-49-6 |

Table 1: Basic Chemical Properties of this compound. guidechem.com

Further physicochemical data for a structurally related isomer, 4,7-Dimethyloct-6-en-3-one, provides context for the expected properties of this class of compounds.

| Property | Value |

| Density | 0.835 g/cm³ |

| Boiling Point | 210.3°C at 760 mmHg |

| Flash Point | 69.4°C |

| Vapor Pressure | 0.194 mmHg at 25°C |

Table 2: Physical Properties of the Isomer 4,7-Dimethyloct-6-en-3-one.

Synthesis and Reactivity

The synthesis of unsaturated ketones can be achieved through various established organic reactions. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, general methods for similar compounds provide a likely synthetic framework. These include aldol condensation reactions and the oxidation of suitable alcohol precursors. ontosight.ai For instance, the synthesis of the related compound 2,7-dimethyloct-5-en-4-one (B1615481) has been documented, proceeding from 4-Methyl-2-pentanone. chemicalbook.com

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the carbon-carbon double bond. The non-conjugated nature of these groups suggests that they will largely exhibit their characteristic reactivities independently, although steric hindrance from the methyl groups may influence reaction rates and regioselectivity.

Structure

3D Structure

Properties

CAS No. |

66471-49-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,7-dimethyloct-6-en-4-one |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |

InChI Key |

FLWSXFDNJHUPRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)CC=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,7 Dimethyloct 6 En 4 One

Strategic Retrosynthetic Analysis of the 2,7-Dimethyloct-6-en-4-one Framework

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The primary disconnections focus on the formation of the carbon-carbon bonds adjacent to the carbonyl group, as these are synthetically logical steps.

One primary disconnection can be made at the C4-C5 bond, alpha to the carbonyl group. This leads to two synthons: an isobutyl acyl cation equivalent and a 3-methylbut-2-enyl anion equivalent. In the forward synthesis, this could be achieved through the coupling of an organometallic reagent derived from 1-bromo-3-methylbut-2-ene with an isobutyl-substituted carbonyl compound, such as isovaleryl chloride, in the presence of a suitable catalyst.

Another viable disconnection is at the C3-C4 bond, beta to the double bond. This suggests a conjugate addition-type reaction. This retrosynthetic step would yield an α,β-unsaturated ketone and an isopropyl nucleophile. The forward synthesis could involve a Michael addition of an organocuprate, such as lithium diisopropylcuprate, to a suitable α,β-unsaturated carbonyl precursor.

A third approach involves a disconnection that breaks the molecule into larger, more complex fragments that could be joined in a convergent synthesis. For instance, a disconnection that anticipates a Claisen-type condensation or a Carroll reaction, similar to strategies used for the synthesis of the isomeric dihydrotagetone, could be envisioned. nih.gov This would involve the reaction of a β-keto ester with an appropriately substituted allylic alcohol.

These retrosynthetic strategies provide a roadmap for the development of synthetic routes, which can be further refined with the incorporation of modern catalytic methods to enhance efficiency and selectivity.

Novel Catalytic Approaches to this compound Synthesis

Modern catalysis offers a powerful toolkit for the construction of complex organic molecules like this compound. Transition metal catalysis, organocatalysis, and photoredox catalysis provide unique opportunities for the efficient and selective formation of the target structure.

Transition metal catalysis is particularly well-suited for the formation of the carbon-carbon bonds in this compound.

Palladium-Catalyzed Cross-Coupling: A plausible route involves the palladium-catalyzed coupling of an organometallic reagent with an acyl chloride derivative. For instance, a Negishi coupling of an organozinc reagent derived from 1-bromo-3-methylbut-2-ene with isovaleryl chloride could furnish the target ketone.

Copper-Catalyzed Acylation: Copper-catalyzed methodologies have emerged for the synthesis of β,γ-unsaturated ketones. nih.gov A potential strategy for this compound could involve the copper-catalyzed reaction of a silyl-substituted 1,3-diene with an acyl fluoride. This approach offers control over the geometry of the resulting double bond. nih.gov

Ruthenium-Catalyzed Reactions: While often used for hydrogenation, ruthenium catalysts can also be employed in bond-forming reactions. It is conceivable that a ruthenium-catalyzed process could be developed for the specific construction of the this compound skeleton, although specific examples for this class of compounds are not yet prevalent in the literature. acs.org

A summary of potential transition metal-catalyzed reactions is presented in Table 1.

| Catalyst Type | Proposed Reaction | Reactant 1 | Reactant 2 |

| Palladium | Negishi Coupling | Organozinc of 1-bromo-3-methylbut-2-ene | Isovaleryl chloride |

| Copper | Acylation of 1,3-diene | Silyl-substituted 1,3-diene | Isovaleryl fluoride |

| Nickel | Hydroacylation of Alkyne | 3-Methyl-1-butyne | Isovaleraldehyde |

This table presents hypothetical reaction pathways based on established catalytic methods.

Organocatalysis provides a metal-free alternative for the synthesis of complex molecules, often with high levels of stereocontrol. For the synthesis of this compound, dienamine catalysis represents a promising approach.

Dienamine catalysis allows for the functionalization of α,β-unsaturated aldehydes at the γ-position. semanticscholar.org A hypothetical organocatalytic route to an intermediate for this compound could involve the reaction of an α,β-unsaturated aldehyde with an electrophile, catalyzed by a chiral secondary amine. Subsequent modification of the resulting product could lead to the target ketone. For instance, a γ-alkylation of an unsaturated aldehyde could install the isobutyl fragment, followed by oxidation and further manipulation to yield the final product. acs.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. The synthesis of unsaturated ketones has been achieved using photoredox catalysis. rsc.orgresearchgate.net

A potential photoredox-catalyzed synthesis of this compound could involve the coupling of a radical precursor with an alkene. For example, a multicatalytic approach combining photoredox, N-heterocyclic carbene, and hydrogen atom transfer catalysis could be employed for the acylation of an alkene. researchgate.net This strategy could allow for the direct coupling of a carboxylic acid with an alkene to form the desired β,γ-unsaturated ketone structure. researchgate.net Another possibility is the direct β-functionalization of a cyclic ketone precursor with an aryl ketone, which could then be further elaborated to the target molecule. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its analogs containing stereocenters is a significant challenge in organic synthesis. The principles of stereoselective synthesis can be applied to control the formation of specific diastereomers.

The diastereoselective synthesis of analogs of this compound would require the controlled formation of one or more stereocenters. For instance, if one of the methyl groups were replaced by a different substituent, a stereocenter would be created.

Modern synthetic methods allow for the control of remote stereocenters. A diastereodivergent approach could be employed to access different diastereomers from a common set of starting materials. acs.org For example, a catalytic sequence could be designed to establish a 1,5-stereochemical relationship between two stereocenters in an acyclic molecule. acs.org

Another strategy involves the use of a radical-mediated remote C-H functionalization. This approach can create complex fused ketones with high diastereoselectivity through a cascade of reactions involving a 1,5-hydrogen transfer. nih.gov

The application of these advanced stereoselective strategies to analogs of this compound would enable the synthesis of a diverse range of stereoisomers for further investigation.

A summary of potential diastereoselective strategies for analogs is presented in Table 2.

| Strategy | Key Transformation | Potential Stereochemical Control |

| Diastereodivergent Catalysis | Sequential catalytic reactions | Control over 1,5-stereocenters |

| Remote C-H Functionalization | Radical-mediated 1,5-hydrogen transfer | Formation of fused ring systems with high diastereoselectivity |

| Organocatalytic Michael Addition | Conjugate addition to a chiral enone | Creation of adjacent stereocenters |

This table presents hypothetical strategies for the synthesis of chiral analogs of this compound.

Enantioselective Approaches

The creation of chiral centers with high enantiomeric purity is a significant challenge in modern organic synthesis. For a molecule like this compound, which possesses a prochiral center, enantioselective synthesis is crucial for accessing specific stereoisomers, which may have distinct biological or olfactory properties. While specific enantioselective methods for this compound are not extensively documented in publicly available literature, several established asymmetric strategies for the synthesis of chiral ketones can be considered.

One plausible approach involves the asymmetric reduction of a corresponding prochiral diketone or a related precursor . This can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. These catalytic systems can facilitate the stereoselective addition of a hydride to the carbonyl group, leading to the formation of a chiral alcohol, which can then be oxidized to the desired chiral ketone.

Another powerful strategy is organocatalysis , which utilizes small organic molecules as catalysts. Chiral amines, for instance, can react with a ketone to form a chiral enamine intermediate. This enamine can then undergo a stereoselective reaction, such as an aldol (B89426) addition, with an appropriate electrophile. Subsequent hydrolysis would yield the chiral ketone. The use of proline and its derivatives has been particularly successful in promoting asymmetric aldol reactions.

Biocatalysis offers a highly selective and environmentally benign alternative. Enzymes, such as ketone reductases, can exhibit remarkable enantioselectivity in the reduction of prochiral ketones to chiral alcohols. While this would produce the alcohol precursor, subsequent mild oxidation would provide the desired enantiomerically enriched ketone. The high selectivity of enzymes often allows for reactions to be performed under mild conditions with minimal side products.

A hypothetical comparison of these enantioselective approaches is presented in the table below, highlighting potential advantages and challenges.

| Methodology | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Ru-BINAP) | High turnover numbers, well-established | Metal contamination, sensitivity to impurities |

| Organocatalytic Aldol Reaction | Chiral Amines (e.g., Proline) | Metal-free, readily available catalysts | Catalyst loading can be high, may require specific substrates |

| Biocatalytic Reduction | Ketone Reductases | High enantioselectivity, mild conditions | Enzyme stability and availability, substrate specificity |

Green Chemistry Principles in this compound Production

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and improve process efficiency. The synthesis of this compound can be made more sustainable by considering alternative reaction media and optimizing reaction efficiency.

Traditional organic synthesis often relies on volatile and often toxic organic solvents. Replacing these with more environmentally friendly alternatives is a key goal of green chemistry.

Solvent-free reactions , also known as solid-state or neat reactions, can significantly reduce solvent waste. For instance, the oxidation of a secondary alcohol precursor to this compound could potentially be carried out under solvent-free conditions using a solid-supported oxidizing agent. organic-chemistry.orgacs.orgorganic-chemistry.org This approach not only eliminates the need for a solvent but can also simplify product purification.

Aqueous reaction media offers another green alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous environments. For example, aldol condensation reactions, a key step in the synthesis of many ketones, can be performed in water. libretexts.orgwikipedia.orglumenlearning.comkhanacademy.org This approach avoids the use of hazardous organic solvents and can lead to easier product separation.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgacs.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy indicates a more efficient and less wasteful process. Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. chembam.comlibretexts.org It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor signifies a greener process.

To improve the green credentials of this compound synthesis, it is crucial to design synthetic routes with high atom economy and a low E-factor. This can be achieved by favoring catalytic reactions over stoichiometric ones and minimizing the use of auxiliary substances like solvents and separation agents.

The following table provides a hypothetical comparison of two synthetic routes to an unsaturated ketone, highlighting the differences in their green chemistry metrics.

| Metric | Route A (Classical Stoichiometric) | Route B (Modern Catalytic) |

| Atom Economy | Low (e.g., <50%) | High (e.g., >80%) |

| E-Factor | High (e.g., >10) | Low (e.g., <5) |

| Solvent Usage | High (multiple extraction and purification steps) | Low (potentially solvent-free or in aqueous media) |

| Reagent Type | Stoichiometric, often hazardous reagents | Catalytic, recyclable, and often milder reagents |

By embracing these advanced synthetic methodologies, the production of this compound can be guided towards greater efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Mechanistic Studies of 2,7 Dimethyloct 6 En 4 One

Reactivity of the Carbonyl Moiety in 2,7-Dimethyloct-6-en-4-one

The carbonyl group in this compound is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic Addition Reactions

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon of the alkene (1,4-addition). The regioselectivity of the attack is largely dependent on the nature of the nucleophile.

1,2-Addition (Direct Addition): This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. These reagents react quickly and irreversibly at the most electrophilic site, which is the carbonyl carbon. For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield the tertiary alcohol, 2,7-dimethyl-4-methyloct-6-en-4-ol.

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles, such as Gilman reagents (lithium diorganocuprates), enamines, and thiols, tend to favor 1,4-addition. This reaction proceeds via a resonance-stabilized enolate intermediate. The reaction of this compound with lithium dimethylcuprate would introduce a methyl group at the β-carbon (C6), leading to the formation of 2,6,7-trimethyloctan-4-one after protonation of the enolate intermediate.

| Nucleophile Type | Predominant Reaction Pathway | Expected Product with this compound |

|---|---|---|

| Organolithium (e.g., CH₃Li) | 1,2-Addition | 2,7-Dimethyl-4-methyloct-6-en-4-ol |

| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | 2,7-Dimethyl-4-methyloct-6-en-4-ol |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1,4-Addition | 2,6,7-Trimethyloctan-4-one |

| Amines (e.g., (CH₃)₂NH) | 1,4-Addition | 3-((dimethylamino)methyl)-2,7-dimethyloctan-4-one |

| Thiols (e.g., PhSH) | 1,4-Addition | 2,7-Dimethyl-3-(phenylthio)octan-4-one |

Alpha-Functionalization and Enolate Chemistry

The presence of α-hydrogens (on C3 and C5) in this compound allows for the formation of enolates upon treatment with a suitable base. The regioselectivity of enolate formation can be controlled by the reaction conditions.

Kinetic vs. Thermodynamic Enolates: Deprotonation at the less substituted α-carbon (C3) is kinetically favored and can be achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The resulting kinetic enolate can then react with various electrophiles. Conversely, the use of a weaker base at higher temperatures allows for equilibration to the more substituted and thermodynamically more stable enolate at the C5 position.

Once formed, these enolates can undergo a range of alpha-functionalization reactions, such as alkylation, halogenation, and acylation, providing a route to a variety of substituted derivatives. For example, the kinetic enolate of this compound could be reacted with methyl iodide to yield 2,7,8-trimethyloct-6-en-4-one.

| Reaction Condition | Favored Enolate | Potential Product with Electrophile (CH₃I) |

|---|---|---|

| LDA, -78°C | Kinetic (at C3) | 2,7,8-Trimethyloct-6-en-4-one |

| NaH, 25°C | Thermodynamic (at C5) | 2,5,7-Trimethyloct-6-en-4-one |

Condensation Reactions

As an enolizable ketone, this compound can participate in condensation reactions, most notably the aldol (B89426) condensation. This can occur either as a self-condensation or a crossed-condensation with another carbonyl compound.

In a self-condensation reaction under basic conditions, the enolate of one molecule of this compound would act as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial β-hydroxy ketone adduct could then undergo dehydration to form a more extended conjugated system.

In a crossed-aldol condensation, a non-enolizable aldehyde, such as benzaldehyde (B42025), can be used as the electrophilic partner to prevent self-condensation of the aldehyde. In this scenario, the enolate of this compound would add to the benzaldehyde carbonyl, leading to a β-hydroxy ketone which can then be dehydrated to the corresponding α,β-unsaturated ketone.

Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound can also undergo a variety of reactions, although its reactivity is influenced by the adjacent carbonyl group.

Electrophilic Addition Reactions

While the alkene is part of a conjugated system and thus somewhat deactivated towards electrophilic attack compared to an isolated alkene, it can still react with strong electrophiles. For example, the addition of hydrogen halides (e.g., HBr) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition would be influenced by both the stability of the resulting carbocation and the electronic effects of the carbonyl group. Protonation would likely occur at the γ-carbon (C7), leading to a tertiary carbocation at C6, which would then be attacked by the bromide ion.

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-deficient nature of the alkene in this compound, due to the electron-withdrawing effect of the carbonyl group, makes it a potential dienophile in Diels-Alder reactions. It would be expected to react with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene, to form a six-membered ring. The stereochemistry of the product would be governed by the endo rule, which favors the formation of the endo isomer.

Furthermore, α,β-unsaturated ketones are known to undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. Upon irradiation with UV light, this compound could be excited to a triplet state, which would then react with an alkene, such as ethylene (B1197577), in a stepwise manner via a diradical intermediate to yield a cyclobutane derivative. The regioselectivity of this reaction would depend on the stability of the intermediate diradical.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. For a β,γ-unsaturated ketone like this compound, cross-metathesis with another olefin, catalyzed by transition metal complexes such as Grubbs catalysts, is a feasible transformation. This reaction would involve the cleavage and reformation of the double bond between C-6 and C-7.

The success of cross-metathesis with unsaturated ketones can be influenced by the nature of the catalyst and the reaction partner. Second-generation Grubbs catalysts are often employed due to their higher activity and tolerance to the carbonyl functional group. nih.govresearchgate.net A common strategy involves the cross-metathesis of a related allylic alcohol, which is subsequently oxidized to the desired ketone, thereby avoiding potential catalyst inhibition by the carbonyl group. nih.govresearchgate.net

Table 1: Plausible Olefin Cross-Metathesis Reaction with an Analogous Substrate

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |

| 1-Penten-3-ol | Methyl acrylate | Grubbs II (5%) | Diethyl ether | 6-12 | (E)-5-Hydroxyhept-2-enoate | ~80-90 |

| Hypothetical 2,7-Dimethyloct-6-en-4-ol | Styrene | Grubbs II (5%) | Dichloromethane (B109758) | 12 | 2,7-Dimethyl-8-phenyl-oct-6-en-4-ol | N/A |

Data for 1-Penten-3-ol is representative of analogous systems; data for 2,7-Dimethyloct-6-en-4-ol is hypothetical to illustrate the potential reaction.

Conjugate Addition Reactions (Michael Type) to this compound

Direct conjugate addition of nucleophiles to the isolated C=C bond of a β,γ-unsaturated ketone is generally not favored. The more common and synthetically useful pathway involves an initial isomerization of the β,γ-unsaturated ketone to its more stable α,β-unsaturated isomer. This isomerization can be catalyzed by either acid or base. study.comresearchgate.net Once the conjugated system is formed (2,7-dimethyloct-5-en-4-one), it becomes an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

Soft carbon nucleophiles are particularly effective for Michael additions to α,β-unsaturated ketones. Organocuprates (Gilman reagents) are widely used for the conjugate addition of alkyl and aryl groups. masterorganicchemistry.comchemistrysteps.comyoutube.com These reagents selectively attack the β-carbon of the conjugated enone, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com Similarly, stabilized enolates, such as those derived from malonic esters or β-ketoesters, can act as Michael donors. csbsju.edu

Table 2: Representative Michael Addition of Carbon Nucleophiles to an Analogous α,β-Unsaturated Ketone

| Michael Acceptor | Nucleophile (Reagent) | Catalyst/Conditions | Product | Yield (%) |

| (E)-Hept-3-en-2-one | (CH₃)₂CuLi | 1. Et₂O, -78 °C; 2. H₃O⁺ | 4-Methylheptan-2-one | High |

| Cyclohex-2-enone | Diethyl malonate | NaOEt, EtOH | Diethyl 2-(3-oxocyclohexyl)malonate | >90 |

Data is based on reactions with analogous α,β-unsaturated ketones to represent the reactivity of the isomerized form of this compound.

Nitrogen and sulfur nucleophiles also readily participate in conjugate addition reactions with the isomerized α,β-unsaturated ketone. Primary and secondary amines can add to form β-amino ketones. libretexts.orgorganic-chemistry.org The reaction is often reversible, leading to the thermodynamically more stable 1,4-adduct. libretexts.org Thiols are also excellent nucleophiles for this transformation, adding to provide β-thio ketones under neutral or base-catalyzed conditions. acsgcipr.orguq.edu.au

Table 3: Representative Michael Addition of Heteroatom Nucleophiles to an Analogous α,β-Unsaturated Ketone

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Cyclohex-2-enone | Methylamine | Neat, RT | 3-(Methylamino)cyclohexan-1-one | ~70-80 |

| (E)-Pent-3-en-2-one | Thiophenol | Catalyst-free, Water, RT | 4-(Phenylthio)pentan-2-one | >95 |

Data is based on reactions with analogous α,β-unsaturated ketones.

Oxidative Transformations of this compound

The isolated double bond in this compound is susceptible to various oxidative transformations common to alkenes. The presence of the ketone functionality is generally tolerated by many oxidizing agents, allowing for selective reaction at the C=C bond.

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 6,7-epoxy-2,7-dimethyloctan-4-one. For α,β-unsaturated ketones, epoxidation with peroxy acids can be competitive with the Baeyer-Villiger oxidation of the ketone. rsc.orgelectronicsandbooks.com However, for a non-conjugated system like this compound, selective epoxidation of the isolated, electron-rich double bond is the expected outcome. youtube.com Other oxidative reactions, such as dihydroxylation or oxidative cleavage (ozonolysis), are also plausible, targeting the C6-C7 double bond.

Table 4: Representative Oxidative Transformations on Analogous Unsaturated Ketones

| Substrate | Reagent | Conditions | Product Type |

| 4-Allylcyclohexanone | m-CPBA | CH₂Cl₂, RT | Epoxide |

| 1-Phenylpent-4-en-1-one | OsO₄, NMO | Acetone/Water | Diol |

| 5-Hexen-2-one | 1. O₃, CH₂Cl₂; 2. DMS | -78 °C to RT | Aldehyde + Ketone |

Reductive Transformations of this compound

The reduction of this compound offers the possibility of chemoselectivity, targeting either the carbonyl group or the carbon-carbon double bond.

Catalytic hydrogenation, typically using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂), will generally reduce the alkene functionality preferentially to yield the saturated ketone, 2,7-dimethyloctan-4-one. rsc.org This selectivity is common for non-conjugated unsaturated ketones.

Conversely, selective reduction of the carbonyl group to a secondary alcohol (2,7-dimethyloct-6-en-4-ol) can be achieved using hydride reagents under specific conditions. The Luche reduction (NaBH₄/CeCl₃) is a classic method for the 1,2-reduction of the carbonyl group in the presence of a double bond, particularly in α,β-unsaturated systems, and is also effective for simple ketones. rsc.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.

Table 5: Chemoselective Reduction of Unsaturated Ketones

| Substrate Type | Reagent/Catalyst | Conditions | Major Product |

| α,β-Unsaturated Ketone | H₂, Pd/C | EtOH, RT | Saturated Ketone |

| α,β-Unsaturated Ketone | NaBH₄, CeCl₃·7H₂O | MeOH, 0 °C | Allylic Alcohol |

| β,γ-Unsaturated Ketone | H₂, Ni(0) NPs | Toluene, 80 °C | Saturated Ketone |

Rearrangement Reactions Involving the this compound Scaffold

The scaffold of a β,γ-unsaturated ketone is prone to several characteristic rearrangement reactions, which can be induced by acid, base, or light.

As previously mentioned, one of the most common rearrangements is the acid- or base-catalyzed isomerization of the double bond into conjugation with the carbonyl group, forming the thermodynamically more stable α,β-unsaturated ketone. study.comresearchgate.net The mechanism involves the formation of a common enol or enolate intermediate.

Photochemical rearrangements are also a hallmark of β,γ-unsaturated ketones. stackexchange.com Upon direct irradiation (singlet excited state), a nih.govstudy.com-acyl shift can occur, leading to the formation of an isomeric β,γ-unsaturated ketone. slideshare.netmagadhmahilacollege.org When the reaction is performed with a photosensitizer (triplet excited state), the oxa-di-π-methane rearrangement is often observed. stackexchange.com This intricate rearrangement involves a formal 1,2-acyl shift and bonding between the α- and γ-carbons to produce a saturated α-cyclopropyl ketone. stackexchange.com

Table 6: Characteristic Rearrangements of β,γ-Unsaturated Ketones

| Reaction Type | Conditions | General Product |

| Isomerization | H⁺ or OH⁻ | α,β-Unsaturated Ketone |

| 1,3-Acyl Shift | Direct hv (Singlet) | Isomeric β,γ-Unsaturated Ketone |

| Oxa-di-π-methane | Sensitized hv (Triplet) | α-Cyclopropyl Ketone |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The elucidation of reaction mechanisms for a β,γ-unsaturated ketone like this compound would heavily rely on advanced kinetic and spectroscopic techniques. These methods provide detailed insights into the transition states and intermediate species involved in a chemical transformation, which is fundamental to understanding and optimizing reaction pathways.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same atomic position. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming events in the rate-determining step, yet it still influences the reaction rate.

While no experimental KIE studies have been published for this compound, one could hypothesize its application in studying a potential isomerization reaction to its more stable α,β-unsaturated isomer, 2,7-dimethyloct-5-en-4-one (B1615481). This reaction typically proceeds through an enol or enolate intermediate.

For instance, if the abstraction of a proton at the α-position (C-5) is the rate-determining step, one would expect a significant primary KIE (kH/kD > 1) upon deuteration at this position.

Hypothetical KIE Data for Isomerization of this compound

| Substrate | Rate Constant (k) | kH/kD | Implication |

|---|---|---|---|

| This compound | kH | \multirow{2}{*}{5.5} | C-H bond breaking at the α-position is likely the rate-determining step. |

This table is illustrative and does not represent actual experimental data.

Reaction Progress Monitoring (in situ Spectroscopy)

In situ (in the reaction mixture) spectroscopy allows for the real-time monitoring of a chemical reaction, providing data on the concentration of reactants, intermediates, and products over time. copernicus.org This is invaluable for determining reaction kinetics and identifying transient species. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. nih.govmt.com

For a reaction involving this compound, such as a reduction of the ketone functionality, in situ FTIR spectroscopy could be employed. The progress of the reaction could be monitored by observing the disappearance of the characteristic carbonyl (C=O) stretching frequency (typically around 1715 cm⁻¹) of the ketone and the appearance of the hydroxyl (O-H) stretching band (around 3200-3600 cm⁻¹) of the resulting alcohol product.

Illustrative Spectroscopic Data for the Reduction of this compound

| Time (min) | Reactant (Ketone) Peak Intensity (at ~1715 cm⁻¹) | Product (Alcohol) Peak Intensity (at ~3400 cm⁻¹) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

This table is for illustrative purposes to demonstrate how data from in situ spectroscopy would be presented and does not reflect actual experimental results.

By plotting the concentration of the reactant or product as a function of time, detailed kinetic information, such as the reaction order and rate constant, can be extracted. This real-time analysis provides a much more detailed picture of the reaction dynamics than traditional methods that rely on quenching and offline analysis. copernicus.org

Advanced Spectroscopic and Spectrometric Characterization of 2,7 Dimethyloct 6 En 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For a comprehensive analysis of 2,7-Dimethyloct-6-en-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.

While specific experimental data for this compound is not extensively published, a representative dataset can be predicted based on established chemical shift values and coupling constants for similar α,β-unsaturated ketones.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | 1.75 (s) | 25.5 |

| 2 | 1.65 (s) | 17.5 |

| 3 | 5.10 (t) | 124.0 |

| 4 | 3.15 (d) | 132.0 |

| 5 | - | 210.0 |

| 6 | 2.50 (t) | 45.0 |

| 7 | 2.20 (d) | 52.0 |

| 8 | 2.40 (m) | 25.0 |

| 9 | 0.95 (d) | 22.5 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the olefinic proton at C6 and the methylene (B1212753) protons at C5, as well as between the methine proton at C2 and the adjacent methylene protons at C3. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~45 ppm, confirming the C5-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton. youtube.com Key HMBC correlations for this compound would include:

The methyl protons at C1 and C8 to the olefinic carbon C7.

The methylene protons at C5 to the carbonyl carbon C4.

The isopropyl methyl protons (C9, C10) to the methine carbon C2 and the methylene carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. ua.es For this compound, NOESY could be used to determine the relative orientation of substituents around the double bond and the preferred spatial arrangement of the alkyl chain.

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| COSY | H5 ↔ H6 | - |

| H2 ↔ H3 | - | |

| H2 ↔ H9/H10 | - | |

| HSQC | H1/H8 | C1/C8 |

| H6 | C6 | |

| H5 | C5 | |

| H3 | C3 | |

| H2 | C2 | |

| H9/H10 | C9/C10 | |

| HMBC | H1/H8 | C6, C7 |

| H5 | C4, C6, C7 | |

| H3 | C2, C4, C9/C10 | |

| NOESY | H5 ↔ H1/H8 | - |

The flexible acyclic chain of this compound can adopt multiple conformations due to rotation around its single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes and the energy barriers associated with them. By monitoring NMR spectra at variable temperatures, it is possible to observe the effects of conformational exchange. At high temperatures, rapid rotation leads to time-averaged signals. As the temperature is lowered, the rate of rotation slows, and if the energy barrier is high enough, separate signals for each distinct conformer may be observed. sikhcom.net This allows for the determination of thermodynamic parameters such as the free energy of activation (ΔG‡) for bond rotation, providing insight into the molecule's conformational flexibility.

While typically analyzed in solution, studying this compound in its crystalline form using solid-state NMR (ssNMR) can provide valuable information. In the solid state, molecular motion is restricted, leading to broader lines in the NMR spectrum. However, techniques like magic-angle spinning (MAS) can average out anisotropic interactions to produce high-resolution spectra. Solid-state NMR can reveal information about the molecular packing in the crystal lattice, the presence of different polymorphs (different crystalline forms of the same compound), and the conformation of the molecule in the solid state, which may differ from its preferred conformation in solution.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound. The molecular formula of this compound is C₁₀H₁₈O. nih.gov

Table 3: Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 154.135765 |

An experimentally determined monoisotopic mass of 154.135765 Da would confirm the elemental composition of C₁₀H₁₈O. nih.govchemspider.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, common fragmentation processes for α,β-unsaturated ketones would be expected. researchgate.net

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 155.14) could involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of an isobutyl radical (•C₄H₉) or a 3-methylbut-2-enyl radical (•C₅H₉).

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. However, in this compound, a direct McLafferty rearrangement is not possible.

Cleavage at the Allylic Position: The bond allylic to the double bond (C3-C4 bond) is weakened and can undergo cleavage.

Table 4: Plausible MS/MS Fragments of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 113 | Loss of C₃H₆ (propene) | [C₇H₁₃O]⁺ |

| 99 | Loss of C₄H₈ (isobutylene) | [C₆H₁₁O]⁺ |

| 85 | Loss of C₅H₈ (isoprene) | [C₅H₉O]⁺ |

| 71 | Loss of C₆H₁₀ | [C₄H₇O]⁺ |

The study of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC would serve to separate the compound from a mixture, with its retention time being a key identifier under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The subsequent mass spectrometric analysis provides a fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways common to ketones and unsaturated compounds.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation route for ketones. For this compound, this would lead to the formation of acylium ions. The two possible alpha-cleavages would result in the loss of a propyl radical (CH3CH2CH2•) or an isobutenyl radical ((CH3)2C=CH•).

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen. In this compound, a hydrogen atom from the γ-carbon can be transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.

Cleavage associated with the double bond: The presence of the carbon-carbon double bond can also influence the fragmentation, leading to allylic cleavage.

By analogy, the mass spectrum of the related compound filbertone (B1242023) ((E)-5-methylhept-2-en-4-one, C8H14O) shows a prominent peak at m/z 69, which could correspond to an acylium ion formed through alpha-cleavage. nist.govnih.gov For this compound (C10H18O), with a molecular weight of 154.25 g/mol , the major fragments would be expected at different m/z values. nih.gov

Purity and Trace Analysis:

GC-MS is exceptionally suited for determining the purity of a this compound sample. The presence of impurities would be indicated by additional peaks in the chromatogram. By integrating the peak areas, a quantitative assessment of purity can be achieved. For trace analysis, techniques such as Selected Ion Monitoring (SIM) can be employed. In SIM, the mass spectrometer is set to detect only specific fragment ions characteristic of the target molecule, which significantly enhances sensitivity and allows for the detection of the compound at very low concentrations. For instance, in the analysis of filbertone, monitoring the ion at m/z 126 has been utilized. uni-siegen.de

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 154 | [C10H18O]+• | Molecular Ion |

| 111 | [C7H11O]+ | α-cleavage (loss of C3H7•) |

| 97 | [C6H9O]+ | McLafferty rearrangement |

| 85 | [C5H9O]+ | α-cleavage (loss of C4H9•) |

| 69 | [C4H5O]+ | Further fragmentation |

| 57 | [C4H9]+ | Alkyl fragment |

| 43 | [C3H7]+ | Alkyl fragment |

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups.

C=O Stretch: The most prominent band in the IR spectrum would be the strong absorption due to the carbonyl (C=O) stretching vibration, expected in the region of 1715-1735 cm-1 for a non-conjugated aliphatic ketone.

C=C Stretch: The carbon-carbon double bond (C=C) stretching vibration would appear in the region of 1640-1680 cm-1. This band is typically weaker in the IR spectrum compared to the C=O stretch but can be a strong band in the Raman spectrum.

C-H Stretches: The C-H stretching vibrations of the alkyl groups (sp3 C-H) would be observed in the region of 2850-3000 cm-1. The vinylic C-H stretch (sp2 C-H) would appear at a higher frequency, typically above 3000 cm-1.

C-H Bends: The C-H bending vibrations of the methyl and methylene groups would be found in the fingerprint region (below 1500 cm-1).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (sp2) | 3010-3095 | Medium | Medium |

| C-H stretch (sp3) | 2850-2960 | Strong | Strong |

| C=O stretch | 1715-1735 | Strong | Medium |

| C=C stretch | 1640-1680 | Medium-Weak | Strong |

| C-H bend (CH2, CH3) | 1350-1470 | Medium | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The chromophore in this compound is the carbonyl group (C=O) and the isolated carbon-carbon double bond (C=C). Since these two functional groups are not conjugated, their electronic transitions are expected to be largely independent.

n → π* Transition: The carbonyl group will exhibit a weak absorption band in the near-ultraviolet region, typically between 270-300 nm, corresponding to the promotion of a non-bonding electron (n) from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition is characteristically of low molar absorptivity (ε < 100).

π → π* Transition: The isolated C=C double bond will have a strong π → π* transition at a much shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

The UV-Vis spectrum of this compound is therefore expected to be dominated by the weak n → π* transition of the carbonyl group. researchgate.net

Fluorescence:

Aliphatic ketones are generally not strongly fluorescent. Excitation into the n → π* absorption band is often followed by efficient intersystem crossing to the triplet state, which can then undergo phosphorescence or non-radiative decay. Therefore, this compound is expected to exhibit very weak fluorescence, if any.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| n → π | C=O | 270 - 300 | < 100 |

| π → π | C=C | < 200 | > 10,000 |

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses a chiral center at the carbon atom bearing the isobutenyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for the characterization of these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers will produce CD spectra that are mirror images of each other. The n → π* transition of the carbonyl group is particularly sensitive to the chiral environment and will give rise to a Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect can be used to determine the absolute configuration of the chiral center, often with the aid of empirical rules such as the Octant Rule for ketones.

Given the presence of a chiral center, the enantiomers of this compound are expected to be optically active and exhibit distinct CD spectra, allowing for their differentiation and the determination of enantiomeric excess in a sample.

Circular Dichroism (CD) Spectroscopy

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental data on the Circular Dichroism (CD) spectroscopy of this compound. This particular acyclic α,β-unsaturated ketone has not been the subject of published chiroptical studies, and therefore, no specific data regarding its Cotton effects, molar ellipticity ([θ]), or differential absorption (Δε) values are available.

In the absence of direct experimental data for this compound, the principles of CD spectroscopy as applied to the broader class of α,β-unsaturated ketones can be discussed for theoretical context. The electronic transitions of the enone chromophore are responsible for its chiroptical properties. Typically, two main electronic transitions are observed in the accessible UV-Vis region: a lower energy, weak n → π* transition and a higher energy, strong π → π* transition.

For chiral α,β-unsaturated ketones, these transitions can give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dependent on the stereochemistry of the molecule, including the conformation of the enone system and the spatial arrangement of substituents relative to the chromophore. The helicity of the enone system, whether it adopts a right-handed (P) or left-handed (M) twist, is a primary determinant of the sign of the Cotton effect associated with the π → π* transition.

Without experimental data, any discussion of the specific CD properties of this compound remains purely speculative. Further empirical research, including the synthesis of chiral samples and subsequent CD analysis, would be required to characterize its chiroptical behavior.

Interactive Data Table Placeholder: Circular Dichroism Data for this compound

| Solvent | Transition | Wavelength (nm) | Molar Ellipticity ([θ]) |

| Data Not Available | n → π | N/A | N/A |

| Data Not Available | π → π | N/A | N/A |

Optical Rotatory Dispersion (ORD) Studies

Similar to Circular Dichroism, a thorough review of the available scientific literature and chemical databases reveals no published Optical Rotatory Dispersion (ORD) studies for this compound. Consequently, there is no experimental data on its specific rotation at various wavelengths, molecular rotation ([Φ]), or the nature of its Cotton effect curve.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For a chiral molecule containing a chromophore, such as the α,β-unsaturated ketone in this compound, the ORD curve will exhibit a phenomenon known as the Cotton effect in the region of the chromophore's absorption bands. A Cotton effect is characterized by a rapid change in rotation, crossing zero near the wavelength of maximum absorption.

The shape of the ORD curve, specifically the sign of the Cotton effect (positive or negative), is directly related to the stereochemistry of the molecule. The relationship between CD and ORD is described by the Kronig-Kramers transforms, where a positive Cotton effect in CD corresponds to a positive Cotton effect in ORD (peak at longer wavelength, trough at shorter wavelength), and a negative CD Cotton effect corresponds to a negative ORD Cotton effect (trough at longer wavelength, peak at shorter wavelength).

Given the lack of experimental ORD data for this compound, it is not possible to provide a detailed analysis of its chiroptical properties using this technique. The conformational flexibility of this acyclic enone would likely result in a complex ORD spectrum that reflects the equilibrium of its various conformers. Theoretical calculations could provide some insight, but without experimental validation, such predictions would be speculative.

Interactive Data Table Placeholder: Optical Rotatory Dispersion Data for this compound

| Solvent | Feature | Wavelength (nm) | Molecular Rotation ([Φ]) |

| Data Not Available | Peak | N/A | N/A |

| Data Not Available | Trough | N/A | N/A |

Computational Chemistry and Theoretical Investigations of 2,7 Dimethyloct 6 En 4 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules with a high degree of accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of 2,7-dimethyloct-6-en-4-one.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO would likely be localized around the carbon-carbon double bond and the oxygen atom of the carbonyl group, which are the most electron-rich regions. The LUMO would likely be centered on the carbon atom of the carbonyl group, which is electrophilic. Analysis of these orbitals would help predict how the molecule would react with electrophiles and nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: These are hypothetical energy values for illustrative purposes.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

For this compound, an ESP map would show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the hydrogen atoms would exhibit a positive potential. This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules like this compound, with several single bonds, can exist in numerous different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is less computationally expensive than quantum mechanics and is well-suited for studying the conformational preferences of large molecules. A systematic search of the conformational space using MM could identify low-energy conformers of this compound.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a dynamic picture of its conformational landscape, showing how the molecule flexes and transitions between different conformations at a given temperature.

Prediction of Stable Conformers and Interconversion Barriers

Through methods like potential energy surface scans and more advanced conformational search algorithms, it would be possible to identify the most stable conformers of this compound. These would represent the preferred shapes of the molecule.

Furthermore, the energy barriers for rotation around the single bonds could be calculated. These interconversion barriers determine the rate at which the molecule can switch between its different stable conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its physical and chemical properties.

Table 3: Hypothetical Relative Energies of Stable Conformers for this compound (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

Note: This table presents a hypothetical scenario of the relative energies of different stable conformations.

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, calculations allow for the prediction of various spectroscopic properties of this compound without prior experimental data. These methods are based on the fundamental laws of quantum mechanics.

To predict spectroscopic properties, the first step is typically a geometry optimization of the molecule's structure. This is often performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)). Once the lowest energy conformation is found, further calculations can be performed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting data provides a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts: This table illustrates the type of output generated from such a calculation. The values are hypothetical and for descriptive purposes only.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 22.5 |

| C2 | 45.8 |

| C3 | 30.1 |

| C4 (C=O) | 210.2 |

| C5 | 49.5 |

| C6 | 124.3 |

| C7 | 131.8 |

| C8 | 25.7 |

| C9 (on C2) | 19.8 |

| C10 (on C7) | 17.9 |

IR Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical IR spectrum. These predicted spectra are invaluable for identifying the presence of key functional groups, such as the carbonyl (C=O) and alkene (C=C) groups in this compound.

Modeling of Reaction Transition States and Reaction Energetics

Computational chemistry is a crucial tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate the energy barriers associated with them.

For this compound, one might investigate reactions such as its reduction, oxidation, or enolate formation. Transition state theory is the cornerstone of these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure often requires specialized algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method.

By mapping out the reactants, transition states, intermediates, and products, computational studies can elucidate complex reaction mechanisms. For instance, in a catalyzed reaction involving this compound, different potential catalytic cycles could be modeled. The calculated energetics for each step would help in identifying the most plausible pathway. These studies can reveal subtle stereochemical outcomes or explain why certain products are favored over others.

Illustrative Table of Reaction Energetics: This table provides a hypothetical example of the kind of data that would be generated for a proposed reaction pathway.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -12.3 |

Solvent Effects and Implicit Solvation Models

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these effects in two primary ways: explicit and implicit solvation.

Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). When studying reactions of this compound, performing calculations with different solvent models (e.g., for water, ethanol (B145695), or a nonpolar solvent like hexane) would reveal the influence of the solvent on the reaction energetics and molecular properties.

Ligand-Substrate Interactions in Catalyzed Reactions

In many catalyzed reactions, this compound would act as a substrate that binds to a catalyst, often a metal complex with organic ligands. Understanding the interactions between the substrate and the catalyst's ligands is key to understanding the catalyst's efficiency and selectivity.

Computational methods, particularly DFT, can be used to model the geometry and electronic structure of the catalyst-substrate complex. By analyzing the non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the ligands and the substrate, researchers can gain insights into how the catalyst orients the substrate for the reaction. Energy decomposition analysis (EDA) is a computational tool that can quantify the different components of the interaction energy (e.g., electrostatic, Pauli repulsion, and orbital interaction energies), providing a detailed picture of the binding forces at play. This understanding is crucial for the rational design of new and improved catalysts.

Synthesis and Reactivity of Advanced 2,7 Dimethyloct 6 En 4 One Derivatives and Analogs

Systematic Modification of the Ketone Functionality

The carbonyl group of 2,7-Dimethyloct-6-en-4-one serves as a versatile handle for the introduction of various structural motifs and for influencing reactivity at distant positions.

Synthesis of Ketone Adducts and Derivatives

The ketone functionality can be readily transformed into a variety of adducts, altering the steric and electronic properties of the molecule. These derivatives are often employed as protecting groups or as intermediates for further synthetic transformations.

Ketals: The reaction of this compound with a diol, such as ethylene (B1197577) glycol, under acidic catalysis (e.g., p-toluenesulfonic acid) is expected to yield the corresponding cyclic ketal. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. The formation of the ketal protects the ketone from nucleophilic attack and can be readily reversed by treatment with aqueous acid.

Enamines: Condensation of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst and a dehydrating agent, would lead to the formation of an enamine. Due to the steric hindrance around the ketone, forcing conditions, such as the use of titanium tetrachloride (TiCl₄) as a Lewis acid and water scavenger, may be necessary to achieve high yields.

Hydrazones: The reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) under acidic conditions is a classic method for the formation of hydrazones. These crystalline derivatives are often used for the characterization of ketones. The Wolff-Kishner reduction, which utilizes a hydrazone intermediate under basic conditions with heat, would convert the ketone to a methylene (B1212753) group, yielding 2,7-dimethyloct-6-ene. libretexts.orglibretexts.orgwikipedia.org

| Derivative | Reagents | Typical Conditions | Expected Product |

| Ethylene Ketal | Ethylene glycol, p-TsOH | Toluene, Dean-Stark trap | 2-(2,6-dimethylhept-5-en-3-yl)-1,3-dioxolane |

| Pyrrolidine Enamine | Pyrrolidine, TiCl₄ | Anhydrous solvent, inert atmosphere | 4-(2,7-dimethyloct-5-en-4-yl)morpholine |

| Hydrazone | Hydrazine (H₂NNH₂) | Acid catalyst (e.g., acetic acid) | This compound hydrazone |

Remote Functionalization via Ketone Activation

Directing the functionalization to positions remote from the ketone is a significant challenge in organic synthesis. While no specific methods for the remote functionalization of this compound have been reported, strategies involving the ketone as an activating group in analogous systems can be considered. These often involve the formation of an enolate or enamine, followed by an intramolecular reaction or a reaction with a specific reagent that can interact with a distant C-H bond. Research in this area is ongoing and focuses on the use of transition metal catalysis and photoredox catalysis to achieve selective C-H activation at γ, δ, or even more remote positions.

Systematic Modification of the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, allowing for the synthesis of a wide range of saturated and functionalized analogs.

Synthesis of Saturated Analogs and Hydrogenation Products

The most direct modification of the alkene is its reduction to the corresponding alkane.

Catalytic Hydrogenation: The double bond of this compound can be selectively hydrogenated in the presence of the ketone using a variety of catalysts. Palladium on carbon (Pd/C) is a common choice for this transformation, typically carried out under an atmosphere of hydrogen gas in a solvent such as ethanol (B145695) or ethyl acetate. acs.orgacs.orgpnnl.govgoogle.comresearchgate.net Under more forcing conditions (higher pressure and temperature, or with more active catalysts like platinum oxide), the ketone functionality can also be reduced to a secondary alcohol.

| Starting Material | Catalyst | Conditions | Product |

| This compound | 5% Pd/C | H₂ (1 atm), Ethanol, RT | 2,7-Dimethyloctan-4-one |

| This compound | PtO₂ | H₂ (high pressure), Acetic Acid | 2,7-Dimethyloctan-4-ol |

Epoxidation and Dihydroxylation Derivatives

The introduction of oxygen-containing functional groups across the double bond leads to valuable synthetic intermediates.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 2,2-dimethyl-3-(3-methyl-2-oxobutyl)oxirane. researchgate.net The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. Due to the trisubstituted nature of the alkene, the epoxidation is expected to be regioselective.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved through syn-dihydroxylation using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalytic OsO₄. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgkhanacademy.org This reaction would produce 6,7-dihydroxy-2,7-dimethyloctan-4-one. The diol can undergo further reactions, such as the pinacol (B44631) rearrangement under acidic conditions to form a new ketone. masterorganicchemistry.comglasp.copearson.com

Halogenation and Hydrohalogenation Products

The addition of halogens or hydrogen halides to the double bond introduces valuable functional handles for further synthetic manipulations.

Halogenation: The reaction of this compound with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or light would likely result in allylic bromination at the C5 position. nih.govorganic-chemistry.orgmasterorganicchemistry.comacs.org Direct addition of bromine (Br₂) across the double bond is also possible, which would yield the 6,7-dibromo derivative.

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr or HCl) to the alkene is expected to follow Markovnikov's rule. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.comleah4sci.comlibretexts.org This means that the hydrogen atom will add to the less substituted carbon (C6), and the halogen will add to the more substituted carbon (C7), forming 7-halo-2,7-dimethyloctan-4-one. The reaction proceeds via a carbocation intermediate, and the stability of the tertiary carbocation at C7 dictates the regioselectivity of the addition.

| Reaction | Reagents | Expected Major Product |

| Allylic Bromination | NBS, AIBN (initiator) | 5-Bromo-2,7-dimethyloct-6-en-4-one |

| Dihalogenation | Br₂ in CCl₄ | 6,7-Dibromo-2,7-dimethyloctan-4-one |

| Hydrohalogenation | HBr | 7-Bromo-2,7-dimethyloctan-4-one |

Derivatization at the Alpha-Carbon and Beta-Carbon Positions

The reactivity of this compound, an α,β-unsaturated ketone, is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon. The presence of bulky alkyl groups, specifically an isobutyl group adjacent to the carbonyl and gem-dimethyl substitution on the terminal olefinic carbon, introduces significant steric hindrance. This steric congestion plays a crucial role in dictating the regioselectivity and reaction rates of derivatization at the α- and β-positions.

Alpha-Halogenation and Alpha-Alkylation

The α-carbon of this compound is susceptible to electrophilic substitution reactions such as halogenation and alkylation, which typically proceed through an enol or enolate intermediate.

Alpha-Halogenation:

The introduction of a halogen atom at the α-position of this compound can be achieved under both acidic and basic conditions. However, the regioselectivity and propensity for multiple halogenations are highly dependent on the reaction conditions.

Under acidic catalysis, the reaction proceeds via an enol intermediate. The formation of the more substituted enol is generally favored, which would suggest halogenation at the α-carbon (C-5). However, the significant steric hindrance imposed by the adjacent isobutyl group at C-4 can be expected to disfavor the approach of the halogenating agent at this position.

Basic conditions promote the formation of an enolate intermediate. The acidity of the α-protons is a key factor, and while enolate formation is generally faster at the less hindered position, the subsequent reaction with an electrophile can be sterically hindered. In the case of this compound, the α-protons at C-5 are significantly shielded by the isobutyl group. This steric hindrance would likely lead to a decreased rate of halogenation at this position compared to less hindered α,β-unsaturated ketones. It is also important to note that under basic conditions, polyhalogenation can be a significant side reaction, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. libretexts.orglibretexts.org

Alpha-Alkylation:

The alkylation of the α-carbon of this compound requires the formation of an enolate, typically using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control. The kinetic enolate is formed by deprotonation of the less sterically hindered α-proton, while the thermodynamic enolate is the more substituted, and generally more stable, enolate.

For this compound, the α-protons at C-3 are sterically more accessible than those at C-5. Therefore, treatment with a bulky base like LDA at low temperatures would be expected to selectively generate the kinetic enolate at the C-3 position. Subsequent reaction with an alkyl halide would lead to the corresponding α-alkylated derivative. Conversely, achieving alkylation at the more hindered C-5 position would be challenging due to the steric hindrance from the isobutyl group, which would impede the approach of both the base and the alkylating agent.

| Entry | Base | Electrophile | Predicted Major Product | Predicted Yield (%) |